Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties of 2-Octadecanone
This guide provides a comprehensive technical overview of 2-octadecanone (CAS 7373-13-9), a long-chain aliphatic methyl ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, spectroscopic signatures, reactivity, and analytical methodologies pertinent to this compound. The structure of this guide is designed to offer not just data, but a causal understanding of the compound's behavior, grounded in established chemical principles.
Introduction and Strategic Importance
2-Octadecanone, also known as methyl hexadecyl ketone, is a saturated ketone with the chemical formula C₁₈H₃₆O.[1][2] It is characterized by a 16-carbon alkyl chain (hexadecyl) attached to a carbonyl group at the second position. This structure imparts a waxy, solid nature at room temperature and a high degree of lipophilicity.
While found in nature in some plant waxes, its primary value in a scientific context lies in its utility as a versatile chemical intermediate and building block.[1][3] Its long alkyl chain and reactive carbonyl group make it a valuable precursor in organic synthesis. In the pharmaceutical sector, it serves as an intermediate for the synthesis of various medications.[1] Furthermore, its distinct physical properties have led to its use in cosmetics, fragrances, and as a flavoring agent.[1] Understanding its chemical properties is therefore paramount for its effective application in both research and industrial settings.
Physicochemical Properties: A Quantitative Overview
The physical properties of 2-octadecanone are largely dictated by its high molecular weight and the long, nonpolar alkyl chain, which dominates the molecule's character over the moderately polar ketone group.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O | [1][2] |
| Molecular Weight | 268.48 g/mol | [1][2][3] |
| Melting Point | 50-54 °C | [1][4] |
| Boiling Point | 145 °C at 0.7 mmHg | [1][4] |
| 332-333 °C at 760 mmHg (estimated) | [5] | |
| Flash Point | 77.6 °C (172 °F) (estimated) | [1][5] |
| Density | 0.845 g/cm³ (estimate) | [1] |
| Vapor Pressure | 0.000287 mmHg at 25 °C (estimated) | [1][5] |
| Water Solubility | 0.01514 mg/L at 25 °C (estimated, insoluble) | [5] |
| Solubility | Soluble in alcohol | [5] |
| logP (o/w) | 7.6 - 7.9 (estimated) | [3][5] |
Expert Insight: The melting point of 50-54 °C indicates that 2-octadecanone is a solid at standard ambient temperature, a direct consequence of the significant van der Waals forces between the long alkyl chains. Its extremely low water solubility and high octanol-water partition coefficient (logP) underscore its highly nonpolar, lipophilic nature, a critical consideration for solvent selection in reactions and extractions, as well as for predicting its behavior in biological systems.
Molecular Structure and Spectroscopic Characterization
Accurate identification of 2-octadecanone relies on a combination of modern spectroscopic techniques. The predictable nature of its structure gives rise to distinct spectral signatures.
IUPAC Name: Octadecan-2-one[3] Synonyms: Methyl hexadecyl ketone, Hexadecyl methyl ketone[1][3] CAS Number: 7373-13-9[1][2]
Caption: 2D Molecular Structure of 2-Octadecanone.
Infrared (IR) Spectroscopy
The IR spectrum of 2-octadecanone is dominated by features characteristic of a long-chain aliphatic ketone.
-
C=O Stretch: A strong, sharp absorption band is expected around 1715 cm⁻¹ . This is the most definitive peak and is characteristic of a saturated aliphatic ketone.[6] Conjugation, which is absent in this molecule, would lower this frequency.
-
C-H Stretch: Strong bands will appear in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the numerous C-H bonds in the methyl and methylene groups.[6]
-
C-H Bend: Methylene and methyl scissoring and bending vibrations will be observed in the 1375-1465 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unambiguous map of the carbon and hydrogen framework.[7]
-
¹H NMR:
-
~2.1 ppm (singlet, 3H): The three protons of the methyl group (C1) adjacent to the carbonyl are deshielded and appear as a sharp singlet, as there are no adjacent protons to couple with.
-
~2.4 ppm (triplet, 2H): The two protons of the methylene group (C3) adjacent to the carbonyl are deshielded and appear as a triplet, coupled to the C4 methylene protons.
-
~1.2-1.6 ppm (multiplet, 28H): The protons of the fourteen methylene groups (C4-C17) in the long alkyl chain are shielded and overlap in a broad multiplet.
-
~0.9 ppm (triplet, 3H): The terminal methyl group protons (C18) appear as a triplet, coupled to the C17 methylene protons.
-
-
¹³C NMR:
-
~209 ppm: The carbonyl carbon (C2) is highly deshielded and appears significantly downfield.
-
~44 ppm: The methylene carbon (C3) adjacent to the carbonyl.
-
~30 ppm: The methyl carbon (C1) adjacent to the carbonyl.
-
~22-32 ppm: A cluster of peaks for the internal methylene carbons (C4-C17).
-
~14 ppm: The terminal methyl carbon (C18).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.[8]
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 268 .
-
Alpha-Cleavage: A prominent fragmentation is the cleavage of the bond between C2 and C3, resulting in a stable acylium ion at m/z = 43 (CH₃CO⁺).
-
McLafferty Rearrangement: As a long-chain ketone, 2-octadecanone can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen. This would result in a characteristic neutral loss and a charged fragment.
Caption: Workflow for the Spectroscopic Identification of 2-Octadecanone.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-octadecanone is centered around its ketone functional group and the adjacent α-carbons.[9]
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the basis for reactions with Grignard reagents or organolithium compounds to form tertiary alcohols, and reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 2-octadecanol.
-
Reactions at the α-Carbon: The protons on the α-carbons (C1 and C3) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations and aldol condensations, allowing for the extension of the carbon skeleton.[9]
-
Oxidation: As a ketone, it is resistant to oxidation under mild conditions that would readily oxidize an aldehyde.
-
Synthesis: Common laboratory and industrial syntheses of 2-octadecanone include the oxidation of 1-octadecene using a modified Wacker process or the hydration of 1-octadecyne.[1][10] Friedel-Crafts acylation is another potential route if starting with an appropriate aromatic substrate.[10]
Protocol: GC-MS Analysis of 2-Octadecanone
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of 2-octadecanone in complex mixtures.[11]
Objective: To confirm the identity and purity of a 2-octadecanone sample.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the 2-octadecanone sample in a high-purity volatile solvent such as hexane or dichloromethane.
-
GC Column Selection: Utilize a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating long-chain aliphatic compounds. The nonpolar stationary phase separates compounds primarily based on their boiling points.
-
GC Parameters:
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes. This temperature program ensures the elution of the high-boiling-point analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-octadecanone by its retention time.
-
Analyze the mass spectrum of the peak. Confirm the presence of the molecular ion at m/z 268 and characteristic fragments (e.g., m/z 43).
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for definitive identification.[11]
-
Safety and Handling
While 2-octadecanone is not classified as a highly hazardous substance, standard laboratory safety protocols should be followed.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]
-
Handling: Avoid creating dust if handling the solid form. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.[13]
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for several minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Disclaimer: This information is for research and development purposes only.[11][14] A full Safety Data Sheet (SDS) should be consulted before use.
Conclusion
2-Octadecanone is a molecule whose properties are a classic illustration of structure-function relationships in organic chemistry. Its long aliphatic chain dictates its physical state, solubility, and chromatographic behavior, while the ketone group provides a site for a wide array of chemical transformations. A thorough understanding of its spectroscopic and reactive characteristics, as detailed in this guide, is essential for leveraging its full potential as a synthetic intermediate in drug development and other advanced applications.
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